N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The nitrated thiophene derivative is then coupled with the benzothiazole derivative using a suitable coupling agent like carbodiimide in the presence of a base to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzothiazole ring, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group on the thiophene ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of benzothiazole carboxylic acids.
Reduction: Formation of amino derivatives of thiophene.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its effects is primarily through interaction with biological macromolecules. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-nitrothiophene and 2-aminothiophene share the thiophene ring and are used in similar applications.
Uniqueness
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the combination of the benzothiazole and thiophene rings, which imparts a distinct set of chemical and biological properties. This dual-ring system enhances its potential as a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c1-20-7-3-2-4-8-11(7)14-13(22-8)15-12(17)9-5-6-10(21-9)16(18)19/h2-6H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKZBFFGCYRIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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